molecular formula C3H4N2 B1589465 Imidazole-d4 CAS No. 6923-01-9

Imidazole-d4

Cat. No. B1589465
CAS RN: 6923-01-9
M. Wt: 72.1 g/mol
InChI Key: RAXXELZNTBOGNW-MSWVZFBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06300347B1

Procedure details

1.6 M nBuLi (66 ml; 45 mmol) is added at −45° C. to a ˜1:1 mixture of 1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole and 1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole (15 g; 43 mmol) in THF (210 ml). After 15 min. at −45° C. the reaction mixture is cooled to −55° C. and pentafluoropyridine (5.1 ml; 47 mmol) is rapidly introduced. The cooling bath is removed, the reaction mixture allowed to warm to −15° C. and poured on water (1 l), which is then acidified with 2N HCl (100 ml). After stirring for 5 min. the mixture is combined with a saturated solution of Na2CO3 and extracted with ethyl acetate three times. The combined organic phases are dried over Na2SO4, filtered and evaporated to dryness rendering the title compound as brownish crystals (16.3 g). Chromatography (SiO2; acetone/hexanes 1:1) yields the title compound together with some unreacted and unprotected imidazole starting material, which could be removed by washing with acetone yielding the title compound (8.7 g; 52.4%).
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Name
1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(OC([N:13]1[C:17]([C:18]2[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=2)=[C:16]([C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=2)[N:15]=[CH:14]1)OCC)C.C(OC([N:38]1[C:42](C2C=CC(F)=CC=2)=[C:41](C2C=CN=CC=2)[N:40]=[CH:39]1)OCC)C.[F:56][C:57]1[N:62]=[C:61]([F:63])[C:60]([F:64])=[C:59](F)[C:58]=1[F:66]>C1COCC1>[F:30][C:27]1[CH:26]=[CH:25][C:24]([C:16]2[N:15]=[C:14]([C:59]3[C:58]([F:66])=[C:57]([F:56])[N:62]=[C:61]([F:63])[C:60]=3[F:64])[NH:13][C:17]=2[C:18]2[CH:19]=[CH:20][N:21]=[CH:22][CH:23]=2)=[CH:29][CH:28]=1.[NH:38]1[CH:42]=[CH:41][N:40]=[CH:39]1

Inputs

Step One
Name
Quantity
66 mL
Type
reactant
Smiles
[Li]CCCC
Name
1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(OCC)N1C=NC(=C1C1=CC=NC=C1)C1=CC=C(C=C1)F
Name
1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole
Quantity
15 g
Type
reactant
Smiles
C(C)OC(OCC)N1C=NC(=C1C1=CC=C(C=C1)F)C1=CC=NC=C1
Name
Quantity
210 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
FC1=C(C(=C(C(=N1)F)F)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 min. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −15° C.
ADDITION
Type
ADDITION
Details
poured on water (1 l), which
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness rendering the title compound as brownish crystals (16.3 g)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=C(NC1C1=CC=NC=C1)C1=C(C(=NC(=C1F)F)F)F
Name
Type
product
Smiles
N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06300347B1

Procedure details

1.6 M nBuLi (66 ml; 45 mmol) is added at −45° C. to a ˜1:1 mixture of 1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole and 1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole (15 g; 43 mmol) in THF (210 ml). After 15 min. at −45° C. the reaction mixture is cooled to −55° C. and pentafluoropyridine (5.1 ml; 47 mmol) is rapidly introduced. The cooling bath is removed, the reaction mixture allowed to warm to −15° C. and poured on water (1 l), which is then acidified with 2N HCl (100 ml). After stirring for 5 min. the mixture is combined with a saturated solution of Na2CO3 and extracted with ethyl acetate three times. The combined organic phases are dried over Na2SO4, filtered and evaporated to dryness rendering the title compound as brownish crystals (16.3 g). Chromatography (SiO2; acetone/hexanes 1:1) yields the title compound together with some unreacted and unprotected imidazole starting material, which could be removed by washing with acetone yielding the title compound (8.7 g; 52.4%).
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Name
1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(OC([N:13]1[C:17]([C:18]2[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=2)=[C:16]([C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=2)[N:15]=[CH:14]1)OCC)C.C(OC([N:38]1[C:42](C2C=CC(F)=CC=2)=[C:41](C2C=CN=CC=2)[N:40]=[CH:39]1)OCC)C.[F:56][C:57]1[N:62]=[C:61]([F:63])[C:60]([F:64])=[C:59](F)[C:58]=1[F:66]>C1COCC1>[F:30][C:27]1[CH:26]=[CH:25][C:24]([C:16]2[N:15]=[C:14]([C:59]3[C:58]([F:66])=[C:57]([F:56])[N:62]=[C:61]([F:63])[C:60]=3[F:64])[NH:13][C:17]=2[C:18]2[CH:19]=[CH:20][N:21]=[CH:22][CH:23]=2)=[CH:29][CH:28]=1.[NH:38]1[CH:42]=[CH:41][N:40]=[CH:39]1

Inputs

Step One
Name
Quantity
66 mL
Type
reactant
Smiles
[Li]CCCC
Name
1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(OCC)N1C=NC(=C1C1=CC=NC=C1)C1=CC=C(C=C1)F
Name
1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole
Quantity
15 g
Type
reactant
Smiles
C(C)OC(OCC)N1C=NC(=C1C1=CC=C(C=C1)F)C1=CC=NC=C1
Name
Quantity
210 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
FC1=C(C(=C(C(=N1)F)F)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 min. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −15° C.
ADDITION
Type
ADDITION
Details
poured on water (1 l), which
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness rendering the title compound as brownish crystals (16.3 g)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=C(NC1C1=CC=NC=C1)C1=C(C(=NC(=C1F)F)F)F
Name
Type
product
Smiles
N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06300347B1

Procedure details

1.6 M nBuLi (66 ml; 45 mmol) is added at −45° C. to a ˜1:1 mixture of 1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole and 1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole (15 g; 43 mmol) in THF (210 ml). After 15 min. at −45° C. the reaction mixture is cooled to −55° C. and pentafluoropyridine (5.1 ml; 47 mmol) is rapidly introduced. The cooling bath is removed, the reaction mixture allowed to warm to −15° C. and poured on water (1 l), which is then acidified with 2N HCl (100 ml). After stirring for 5 min. the mixture is combined with a saturated solution of Na2CO3 and extracted with ethyl acetate three times. The combined organic phases are dried over Na2SO4, filtered and evaporated to dryness rendering the title compound as brownish crystals (16.3 g). Chromatography (SiO2; acetone/hexanes 1:1) yields the title compound together with some unreacted and unprotected imidazole starting material, which could be removed by washing with acetone yielding the title compound (8.7 g; 52.4%).
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Name
1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(OC([N:13]1[C:17]([C:18]2[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=2)=[C:16]([C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=2)[N:15]=[CH:14]1)OCC)C.C(OC([N:38]1[C:42](C2C=CC(F)=CC=2)=[C:41](C2C=CN=CC=2)[N:40]=[CH:39]1)OCC)C.[F:56][C:57]1[N:62]=[C:61]([F:63])[C:60]([F:64])=[C:59](F)[C:58]=1[F:66]>C1COCC1>[F:30][C:27]1[CH:26]=[CH:25][C:24]([C:16]2[N:15]=[C:14]([C:59]3[C:58]([F:66])=[C:57]([F:56])[N:62]=[C:61]([F:63])[C:60]=3[F:64])[NH:13][C:17]=2[C:18]2[CH:19]=[CH:20][N:21]=[CH:22][CH:23]=2)=[CH:29][CH:28]=1.[NH:38]1[CH:42]=[CH:41][N:40]=[CH:39]1

Inputs

Step One
Name
Quantity
66 mL
Type
reactant
Smiles
[Li]CCCC
Name
1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(OCC)N1C=NC(=C1C1=CC=NC=C1)C1=CC=C(C=C1)F
Name
1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole
Quantity
15 g
Type
reactant
Smiles
C(C)OC(OCC)N1C=NC(=C1C1=CC=C(C=C1)F)C1=CC=NC=C1
Name
Quantity
210 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
FC1=C(C(=C(C(=N1)F)F)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 min. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −15° C.
ADDITION
Type
ADDITION
Details
poured on water (1 l), which
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness rendering the title compound as brownish crystals (16.3 g)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=C(NC1C1=CC=NC=C1)C1=C(C(=NC(=C1F)F)F)F
Name
Type
product
Smiles
N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.